2,2,6-Trifluoro-1,3-benzodioxol-5-amine

Description

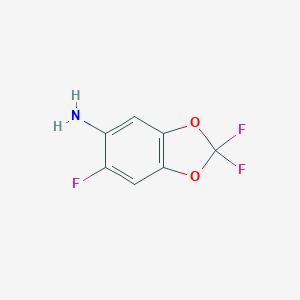

Structure

3D Structure

Properties

IUPAC Name |

2,2,6-trifluoro-1,3-benzodioxol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-3-1-5-6(2-4(3)11)13-7(9,10)12-5/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVTVWOEVYKSTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1OC(O2)(F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10559933 | |

| Record name | 2,2,6-Trifluoro-2H-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120934-03-4 | |

| Record name | 2,2,6-Trifluoro-2H-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,2,6-Trifluoro-1,3-benzodioxol-5-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2,6-Trifluoro-1,3-benzodioxol-5-amine, a fluorinated aromatic amine of significant interest in medicinal chemistry and drug development.[1] The strategic incorporation of fluorine atoms into the benzodioxole scaffold can enhance metabolic stability, bioavailability, and target-binding affinity of parent compounds.[1] This document details a plausible and robust synthetic pathway, outlines detailed experimental protocols, and presents a thorough characterization profile using modern analytical techniques. The content is designed for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical guidance.

Introduction: The Significance of Fluorinated Benzodioxoles

The 1,3-benzodioxole moiety is a key structural feature in numerous biologically active compounds.[2][3] Its derivatives are explored for a wide range of therapeutic applications.[2] The introduction of fluorine atoms into this scaffold is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates.[4] Specifically, the difluoromethylenedioxy group (-OCF₂O-) can act as a bioisostere for other functional groups, offering improved lipophilicity and metabolic stability.[1] The additional fluorine atom on the aromatic ring further influences the electronic properties of the molecule, potentially enhancing its interaction with biological targets. This compound, therefore, represents a valuable building block for the synthesis of novel therapeutic agents.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 2,2-Dichloro-5-fluoro-1,3-benzodioxole

The initial step involves the protection of the catechol hydroxyl groups with a dichloromethylene unit. This reaction is analogous to the formation of dichloromethylenedioxybenzene.

-

Reaction: 4-Fluorocatechol is reacted with dichlorodiphenylmethane in the presence of a Lewis acid catalyst, such as iron(III) chloride, to yield 2,2-dichloro-5-fluoro-1,3-benzodioxole.

-

Mechanism: The Lewis acid activates the dichlorodiphenylmethane, facilitating a double nucleophilic substitution by the hydroxyl groups of the catechol.

Step 2: Synthesis of 2,2,6-Trifluoro-1,3-benzodioxole

This step involves a halogen exchange reaction to introduce the two fluorine atoms of the difluoromethylenedioxy group.

-

Reaction: 2,2-Dichloro-5-fluoro-1,3-benzodioxole is treated with a fluorine source, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like sulfolane.[5]

-

Causality: The high temperature and the use of a suitable fluoride salt drive the nucleophilic substitution of chloride with fluoride, a process known as the Swarts reaction. The use of a phase-transfer catalyst can sometimes improve reaction efficiency.

Step 3: Nitration of 2,2,6-Trifluoro-1,3-benzodioxole

Electrophilic aromatic substitution is employed to introduce a nitro group onto the benzodioxole ring, which will subsequently be reduced to the target amine.

-

Reaction: 2,2,6-Trifluoro-1,3-benzodioxole is nitrated using a mixture of nitric acid and sulfuric acid.[6]

-

Mechanism & Regioselectivity: The nitronium ion (NO₂⁺), generated in situ from the acid mixture, acts as the electrophile. The directing effects of the existing substituents (the fluorine atom and the difluoromethylenedioxy group) will determine the position of nitration. The difluoromethylenedioxy group is ortho-, para-directing, and the fluorine atom is also an ortho-, para-director. The position ortho to the fluorine and para to the OCF₂O group is sterically accessible and electronically activated, making it the likely site of nitration.

Step 4: Reduction of 2,2,6-Trifluoro-5-nitro-1,3-benzodioxole

The final step is the reduction of the nitro group to the primary amine.

-

Reaction: The nitro-substituted benzodioxole is reduced using a classic reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid.

-

Alternative Methods: Other reduction methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C), can also be employed. The choice of method may depend on the presence of other functional groups susceptible to reduction.

Detailed Experimental Protocols

The following protocols are proposed and should be performed by appropriately trained personnel in a well-ventilated fume hood, using all necessary personal protective equipment.

Synthesis Workflow

Caption: Experimental workflow for the synthesis of the target compound.

Protocol for Step 3: Nitration of 2,2,6-Trifluoro-1,3-benzodioxole

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 2,2,6-Trifluoro-1,3-benzodioxole to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the benzodioxole in sulfuric acid, ensuring the temperature does not exceed 15 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,2,6-Trifluoro-5-nitro-1,3-benzodioxole.

Characterization

A comprehensive characterization of the final product is essential to confirm its identity, purity, and structure. The following data are predicted based on the analysis of structurally similar compounds.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₇H₄F₃NO₂ |

| Molecular Weight | 191.11 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available (expected to be a solid at room temperature) |

Spectroscopic Data

4.2.1. ¹H NMR Spectroscopy

-

Predicted Spectrum: The ¹H NMR spectrum is expected to show two aromatic protons and the amine protons.

-

Aromatic Protons: Two doublets in the aromatic region (δ 6.5-7.5 ppm), with coupling constants characteristic of ortho-coupling. The fluorine atom at position 6 will likely introduce additional coupling (JHF).

-

Amine Protons: A broad singlet for the -NH₂ protons (δ 3.5-5.0 ppm), which is exchangeable with D₂O.

-

4.2.2. ¹³C NMR Spectroscopy

-

Predicted Spectrum: The proton-decoupled ¹³C NMR spectrum will be characterized by distinct signals for the seven carbon atoms, with C-F coupling being a prominent feature.[7][8]

-

Aromatic Carbons: Signals in the region of δ 100-150 ppm. The carbons directly bonded to fluorine will appear as doublets with large ¹JCF coupling constants. Carbons two or three bonds away from fluorine will show smaller ²JCF and ³JCF couplings.[7]

-

-OCF₂O- Carbon: A triplet in the region of δ 115-125 ppm due to coupling with the two fluorine atoms (¹JCF).

-

4.2.3. ¹⁹F NMR Spectroscopy

-

Predicted Spectrum: The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds.[9]

-

-OCF₂O- Fluorines: A singlet in the region of δ -50 to -80 ppm.

-

Aromatic Fluorine: A multiplet in the region of δ -120 to -160 ppm, with coupling to the aromatic protons.

-

4.2.4. Infrared (IR) Spectroscopy

-

Predicted Spectrum: The IR spectrum will show characteristic absorption bands for the functional groups present.[10][11]

-

N-H Stretching: Two sharp bands in the region of 3300-3500 cm⁻¹ for the primary amine.[11]

-

N-H Bending: A band around 1600-1650 cm⁻¹.[11]

-

C-F Stretching: Strong absorption bands in the region of 1000-1350 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹.

-

C-N Stretching: An absorption band for the aromatic C-N bond around 1250-1350 cm⁻¹.[11]

-

4.2.5. Mass Spectrometry (MS)

-

Predicted Spectrum: Electron Impact (EI) mass spectrometry is expected to show a molecular ion peak (M⁺) at m/z = 191. The fragmentation pattern may involve the loss of small molecules or radicals.[12]

Characterization Workflow

Caption: Workflow for the analytical characterization of the final product.

Safety and Handling

This compound and its intermediates should be handled with care, following standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: All manipulations should be carried out in a well-ventilated chemical fume hood.

-

Inhalation and Contact: Avoid inhalation of dust, vapors, or mists. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has outlined a robust and plausible synthetic route for the preparation of this compound, a valuable building block in drug discovery. The proposed synthesis employs well-established chemical transformations, and the detailed characterization plan provides a comprehensive framework for confirming the structure and purity of the final compound. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the field of medicinal and synthetic organic chemistry.

References

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

PubMed. (2018, March 12). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from [Link]

- Google Patents. (n.d.). US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole.

-

University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]

-

ACS Publications. (n.d.). The Synthesis and Pharmacology of Some Substituted 1,3-Benzodioxoles and 1,4-Benzodioxans. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Retrieved from [Link]

-

Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

ePrints Soton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. Retrieved from [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]

-

Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

Sources

- 1. Fluorinated Benzodioxoles - Enamine [enamine.net]

- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2,2,6-Trifluoro-1,3-benzodioxol-5-amine: Predicted Data and Interpretation for Researchers

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel compound 2,2,6-trifluoro-1,3-benzodioxol-5-amine (CAS No. 120934-03-4). As a valuable building block in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount for its effective utilization. This document serves as a predictive guide for researchers, offering insights into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretations are grounded in fundamental spectroscopic principles and comparative analysis with structurally related molecules.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the benzodioxole core, presenting interesting features for spectroscopic analysis. The presence of a difluoromethylene group, a trifluoromethyl group, an amine functionality, and two aromatic protons in a specific arrangement will give rise to a distinct set of signals in various spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms in this molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the amine protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| Aromatic CH | 6.5 - 7.0 | Doublet | 1H | ~2-3 Hz (⁴JHF) | H-4 |

| Aromatic CH | 6.8 - 7.2 | Doublet | 1H | ~8-9 Hz (³JHH) | H-7 |

| Amine NH₂ | 3.5 - 4.5 | Broad Singlet | 2H | - | -NH₂ |

Rationale behind the Predictions:

-

The electron-donating amine group and the electron-withdrawing trifluoromethyl and benzodioxole functionalities will influence the chemical shifts of the aromatic protons.

-

The proton at the H-4 position is expected to show a small coupling to the fluorine atom at the 6-position (⁴JHF).

-

The proton at the H-7 position will exhibit a standard ortho-coupling to the proton at the H-6 position (³JHH).

-

The amine protons will likely appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the NMR solvent. The exact chemical shift will be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (due to ¹JCF) | Assignment |

| Aromatic C-NH₂ | 140 - 145 | Singlet | C-5 |

| Aromatic C-F | 145 - 150 | Doublet | C-6 |

| Aromatic C-O | 140 - 145 | Singlet | C-3a, C-7a |

| Aromatic CH | 110 - 120 | Singlet | C-4, C-7 |

| Benzodioxole CF₂ | 115 - 125 | Triplet | C-2 |

Rationale behind the Predictions:

-

The carbon atoms attached to electronegative atoms (N, O, F) will be deshielded and appear at higher chemical shifts.

-

The C-6 carbon will be split into a doublet due to the one-bond coupling with the fluorine atom (¹JCF).

-

The C-2 carbon of the difluoromethylene group will appear as a triplet due to coupling with the two fluorine atoms (¹JCF).

Predicted ¹⁹F NMR Spectrum

Fluorine-19 NMR is crucial for confirming the presence and environment of the fluorine atoms.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic C-F | -110 to -130 | Singlet | C6-F |

| Benzodioxole CF₂ | -80 to -100 | Singlet | C2-F₂ |

Rationale behind the Predictions:

-

The chemical shifts of fluorine atoms are sensitive to their electronic environment. The aromatic fluorine will have a different chemical shift compared to the aliphatic geminal difluorides.

-

Proton coupling to the fluorine atoms might be observed in a high-resolution spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present in the molecule.

| Predicted Absorption Band (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Doublet | N-H stretch (amine) |

| 1600 - 1650 | Strong | C=C stretch (aromatic) |

| 1450 - 1500 | Medium | Aromatic ring vibrations |

| 1200 - 1300 | Strong | C-N stretch (aromatic amine) |

| 1000 - 1100 | Strong, Broad | C-F stretch |

| 900 - 1000 | Strong | O-C-O stretch (benzodioxole) |

Rationale behind the Predictions:

-

The primary amine will show two characteristic N-H stretching bands.

-

The aromatic ring will have several characteristic absorptions.

-

The C-F bonds will give rise to strong absorption bands in the fingerprint region.

-

The benzodioxole ring system has a characteristic O-C-O stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern of the molecule.

Expected Molecular Ion:

-

[M]⁺: m/z = 191.02 (for the most abundant isotopes)

Predicted Key Fragmentation Patterns:

-

Loss of HF: A common fragmentation for fluorinated compounds, leading to a peak at m/z = 171.

-

Loss of CO: Fragmentation of the dioxole ring could lead to the loss of carbon monoxide, resulting in a peak at m/z = 163.

-

Formation of a stable tropylium-like ion: Rearrangements after initial fragmentation could lead to the formation of various stable carbocations.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-observe probe or a broadband probe tuned to the fluorine frequency.

IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl, KBr) if it is a liquid, or prepare a KBr pellet if it is a solid. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Visualizations

Molecular Structure

Caption: A typical workflow for the spectroscopic analysis of a novel compound.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The expected NMR, IR, and MS data, along with their interpretations, should serve as a valuable resource for researchers working with this compound. Experimental verification of these predictions will be essential for the definitive structural assignment and for building a complete data profile for this important chemical entity.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

An In-depth Technical Guide to 2,2,6-Trifluoro-1,3-benzodioxol-5-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2,2,6-Trifluoro-1,3-benzodioxol-5-amine, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. The document details the structural features of the molecule and presents available data on its properties. A generalized synthesis protocol and key safety considerations are also discussed. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the design and development of novel therapeutics and functional materials incorporating the unique attributes of the fluorinated benzodioxole scaffold.

Introduction: The Significance of Fluorinated Benzodioxoles

The 1,3-benzodioxole moiety is a prevalent scaffold in numerous biologically active compounds. The introduction of fluorine atoms into this core structure can profoundly influence the molecule's physicochemical and pharmacological properties. Fluorination is a well-established strategy in drug design to enhance metabolic stability, improve receptor binding affinity, and modulate lipophilicity and bioavailability. Specifically, the trifluoromethyl group at the 2-position and the fluorine substituent on the aromatic ring of this compound are expected to impart unique electronic and conformational characteristics. The primary amine functionality at the 5-position provides a versatile handle for further chemical modifications, making this compound a valuable building block in the synthesis of diverse molecular entities.

Molecular Structure and Chemical Identity

The structural representation and key identifiers of this compound are presented below.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 120934-03-4 | [1] |

| Molecular Formula | C₇H₄F₃NO₂ | [1] |

| Molecular Weight | 191.11 g/mol | [1] |

| IUPAC Name | This compound | |

| InChI Key | BDVTVWOEVYKSTM-UHFFFAOYSA-N | [1] |

| SMILES | NC1=C(F)C=C2OC(F)(F)OC2=C1 |

Physicochemical Properties

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

| Melting Point | Not available | Expected to be a solid at room temperature based on analogous aromatic amines.[2] |

| Boiling Point | Not available | Likely to be high and may decompose upon distillation at atmospheric pressure. |

| Solubility | Not available | Expected to have limited solubility in water and good solubility in polar organic solvents like ethanol, methanol, and DMSO.[3][4] |

| pKa | Not available | The amine group's basicity is expected to be reduced due to the electron-withdrawing effects of the fluorine substituents. |

| Appearance | Not available | Likely a crystalline solid, potentially off-white to light brown in color. |

| Storage Condition | Under inert gas (nitrogen or Argon) at 2–8 °C | [5] |

Spectroscopic Data

While specific spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the two amine protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the fluorine and amine substituents.

-

¹³C NMR: The carbon NMR spectrum will display seven unique carbon signals. The carbon attached to the CF₂ group will exhibit a characteristic triplet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the fluorine and amine groups.

-

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show two signals: one for the CF₂ group and another for the aromatic fluorine. The chemical shifts of these signals are sensitive to the electronic environment and can provide valuable structural information.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound should exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-F stretching vibrations, and aromatic C-H and C=C stretching.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (191.11 g/mol ). Fragmentation patterns will likely involve the loss of fluorine, the amine group, and cleavage of the benzodioxole ring.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route to this compound would likely start from a commercially available substituted catechol or a related precursor. The following diagram illustrates a generalized synthetic workflow.

Caption: Generalized synthetic workflow for this compound.

General Reactivity

The primary amine group of this compound is a key site for chemical reactions. It can undergo a variety of transformations common to aromatic amines, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Diazotization: Conversion to a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction).

-

Nucleophilic Aromatic Substitution: The amine group can direct further substitution on the aromatic ring, although the fluorine substituents will also influence the regioselectivity.

Applications in Drug Discovery and Development

The this compound scaffold is a promising starting point for the development of new therapeutic agents. The presence of fluorine can enhance key drug-like properties, as mentioned earlier. The amine functionality allows for the facile introduction of this moiety into larger, more complex molecules through standard amide bond formation or other coupling chemistries. This building block could be utilized in the synthesis of inhibitors for various enzyme targets or ligands for receptors where the unique electronic and steric properties of the fluorinated benzodioxole are advantageous.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the known hazards of similar fluorinated aromatic amines, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Inhalation: Avoid breathing dust. May be harmful if inhaled.

-

Skin Contact: Avoid contact with skin. May cause skin irritation.

-

Eye Contact: Avoid contact with eyes. May cause serious eye irritation.

-

Ingestion: Do not ingest. May be harmful if swallowed.

In case of exposure, seek immediate medical attention and consult the general safety guidelines for handling aromatic amines and fluorinated organic compounds.[8][9]

Experimental Protocols

The following are generalized, hypothetical protocols for the synthesis and characterization of this compound. These should be adapted and optimized based on laboratory conditions and available starting materials.

Hypothetical Synthesis Protocol

Objective: To synthesize this compound from a suitable precursor.

Reaction Scheme: A potential route could involve the reduction of a corresponding nitro compound, 2,2,6-trifluoro-5-nitro-1,3-benzodioxole.

Materials:

-

2,2,6-trifluoro-5-nitro-1,3-benzodioxole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol (EtOH)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2,6-trifluoro-5-nitro-1,3-benzodioxole in ethanol.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Characterization Protocol

Objective: To confirm the identity and purity of the synthesized this compound.

Methods:

-

NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H, ¹³C, and ¹⁹F NMR spectra. Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

-

Mass Spectrometry: Obtain a mass spectrum of the compound to determine its molecular weight and fragmentation pattern.

-

IR Spectroscopy: Acquire an IR spectrum to identify the characteristic functional groups.

-

Melting Point: Determine the melting point of the purified solid to assess its purity.

Conclusion

This compound is a valuable and versatile building block with significant potential in the fields of drug discovery and materials science. Its unique combination of a fluorinated benzodioxole core and a reactive primary amine functionality makes it an attractive starting material for the synthesis of novel compounds with tailored properties. While there is a need for more comprehensive experimental data on its physical and chemical characteristics, this guide provides a solid foundation for researchers interested in exploring the potential of this intriguing molecule.

References

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2,2,6-Trifluoro-1,3-benzodioxol-5-yl)ethanamine. Retrieved from [Link]

- Gerken, M., & Boatz, J. A. (2008). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Physical Chemistry A, 112(35), 8045-8053.

-

BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

- Fisher Scientific. (2014). SAFETY DATA SHEET.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

-

ChemBK. (n.d.). This compound - Physico-chemical Properties. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Benzodioxol-5-amine. Retrieved from [Link]

-

PubChem. (n.d.). 3-(6-Fluoro-1,3-benzodioxol-5-yl)propan-1-amine. Retrieved from [Link]

- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.

- Chemistry LibreTexts. (2024). 23.1: Properties of amines.

-

National Institute of Standards and Technology. (n.d.). 1,3-Benzodioxol-5-amine. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. byjus.com [byjus.com]

- 3. Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. biophysics.org [biophysics.org]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2,2,6-Trifluorobenzo[d]dioxol-5-amine (CAS No. 120934-03-4)

An In-depth Technical Guide to 2,2,6-Trifluorobenzo[d][1][2]dioxol-5-amine (CAS No. 120934-03-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Neuro-therapeutics

2,2,6-Trifluorobenzo[d][1][2]dioxol-5-amine, identified by the CAS number 120934-03-4, is a fluorinated aromatic amine that has emerged as a critical intermediate in the synthesis of advanced pharmaceutical compounds.[1][3] Its unique trifluoro-substituted benzodioxole structure makes it a valuable synthon for creating complex molecules with specific pharmacological activities. This guide provides a comprehensive overview of its chemical and physical properties, its pivotal role in the development of G protein-coupled receptor 17 (GPR17) modulators, and practical insights into its handling and application in a research setting. The exploration of this compound opens avenues for the development of novel therapeutics targeting a range of neurological disorders.

Core Properties of 2,2,6-Trifluorobenzo[d][1][2]dioxol-5-amine

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective and safe utilization in multi-step syntheses. The table below summarizes the key properties of 2,2,6-Trifluorobenzo[d][1][2]dioxol-5-amine, compiled from various supplier and safety data sources.

| Property | Value | Source(s) |

| CAS Number | 120934-03-4 | [1] |

| Molecular Formula | C₇H₄F₃NO₂ | [1] |

| Molecular Weight | 191.11 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid | N/A |

| Boiling Point | 160.2°C at 760 mmHg (Predicted) | N/A |

| Storage Conditions | 2-8°C, under inert atmosphere (e.g., Argon, Nitrogen) | [3][4] |

| Solubility | Not explicitly stated | N/A |

| Purity | Typically available at ≥97% | N/A |

Application in Drug Discovery: A Gateway to GPR17 Modulation

The primary and most significant application of 2,2,6-Trifluorobenzo[d][1][2]dioxol-5-amine is its role as a key building block in the synthesis of potent and selective modulators of the G protein-coupled receptor 17 (GPR17). GPR17 is a promising therapeutic target for a variety of central nervous system (CNS) disorders, particularly those involving demyelination and neuro-inflammation.

The Therapeutic Promise of GPR17

GPR17 is a dualistic receptor, activated by both uracil nucleotides and cysteinyl-leukotrienes. It is highly expressed in the brain, particularly in oligodendrocytes, the cells responsible for myelination. Research has indicated that GPR17 plays a crucial role in the maturation of oligodendrocyte precursor cells (OPCs). Dysregulation of GPR17 activity has been implicated in the pathology of demyelinating diseases such as multiple sclerosis, as well as in the cellular response to ischemic brain injury. Consequently, the development of GPR17 antagonists is a key strategy for promoting remyelination and neuroprotection.

Synthetic Utility in Crafting GPR17 Antagonists

2,2,6-Trifluorobenzo[d][1][2]dioxol-5-amine serves as a crucial starting material for the synthesis of various sulfonamide-based GPR17 modulators. The amine functional group provides a reactive handle for the introduction of a sulfonyl chloride moiety, a common step in the construction of these pharmacologically active molecules. The trifluorinated benzodioxole core is a key structural motif that contributes to the binding affinity and selectivity of the final compounds for the GPR17 receptor.

A patent for (aza)indole-, benzothiophene-, and benzofuran-3-sulfonamides with GPR17 modulating properties lists CAS number 120934-03-4 as a reactant in the synthesis of these compounds, highlighting its direct application in this field of drug discovery.

Signaling Pathway of GPR17 Modulation

The following diagram illustrates the central role of GPR17 in oligodendrocyte differentiation and how its modulation by antagonists, synthesized from intermediates like 2,2,6-Trifluorobenzo[d][1][2]dioxol-5-amine, can influence this process.

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,2,6-Trifluoro-1,3-benzodioxol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformation of 2,2,6-Trifluoro-1,3-benzodioxol-5-amine. In the absence of direct experimental data for this specific molecule, this guide leverages established principles of physical organic chemistry, stereoelectronic effects, and computational chemistry to predict its three-dimensional structure. Furthermore, detailed experimental and computational protocols are presented to enable researchers to validate these predictions and gain a deeper understanding of this compound's properties. This guide is intended to serve as a valuable resource for scientists engaged in the research and development of novel therapeutics and functional materials incorporating the fluorinated benzodioxole scaffold.

Introduction to this compound

This compound, with the molecular formula C₇H₄F₃NO₂, is a fascinating molecule that combines the rigid, planar benzodioxole core with the powerful electronic influence of three fluorine atoms and a versatile amino group.[1][2] The benzodioxole moiety is a common scaffold in numerous biologically active compounds, and the introduction of fluorine can profoundly alter a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3] A thorough understanding of the three-dimensional structure and conformational preferences of this molecule is therefore paramount for elucidating its structure-activity relationships (SAR) and for the rational design of new chemical entities.

Predicted Molecular Structure and Conformation

The molecular geometry of this compound is dictated by the interplay of the inherent planarity of the aromatic ring, the puckering of the dioxole ring, and the significant stereoelectronic effects exerted by the fluorine substituents and the amine group.

The Benzodioxole Core

The 1,3-benzodioxole ring system is largely planar due to the aromatic benzene ring. However, the five-membered dioxole ring typically adopts a slight "envelope" or "puckered" conformation to alleviate ring strain. The extent of this puckering is influenced by the nature of the substituents.

The Influence of Fluorine Substituents

The three fluorine atoms in this compound play a crucial role in defining its conformation. The two geminal fluorine atoms at the 2-position of the dioxole ring will have a significant impact on the ring's pucker. Furthermore, the fluorine atom at the 6-position of the benzene ring will influence the electronic properties of the aromatic system and the rotational barrier of the adjacent amino group.

A key stereoelectronic interaction to consider is the gauche effect .[4][5] This effect describes the tendency of adjacent electronegative substituents to adopt a gauche conformation (a dihedral angle of approximately 60°) rather than an anti conformation. In the context of the dioxole ring, the C-F bonds at the 2-position will interact with the adjacent C-O bonds. Hyperconjugative interactions, specifically the donation of electron density from a C-H or C-C σ-orbital into an adjacent C-F σ*-antibonding orbital, can stabilize certain puckered conformations.[4]

Another relevant phenomenon is the anomeric effect , which describes the tendency of an electronegative substituent on a heterocyclic ring to occupy an axial position.[1][2][6] While the dioxole ring is not a classic cyclohexane system, analogous stereoelectronic interactions between the lone pairs of the oxygen atoms and the antibonding orbitals of the C-F bonds will influence the ring's conformation.

The Conformation of the Amino Group

The -NH₂ group at the 5-position is expected to have a significant impact on the molecule's properties. The rotational barrier of the C-N bond will determine the orientation of the amino group relative to the aromatic ring. This rotation is influenced by steric hindrance from the adjacent fluorine atom at the 6-position and by electronic effects.[7] The nitrogen lone pair can participate in conjugation with the aromatic π-system, which would favor a planar arrangement.

Predicted Geometry

Based on these principles, the predicted lowest energy conformation of this compound is as follows:

-

The benzodioxole ring system will be nearly planar, with a slight puckering of the dioxole ring.

-

The C(2)-F bonds will likely adopt a conformation that maximizes stabilizing gauche and anomeric-type interactions with the ring oxygen atoms.

-

The amino group will likely be oriented to minimize steric clash with the ortho-fluorine atom, with a degree of pyramidalization at the nitrogen atom.

A visual representation of the predicted structure is presented below:

Caption: Predicted molecular structure of this compound.

Experimental and Computational Validation

To validate the predicted structure and gain a definitive understanding of the conformational landscape of this compound, a combination of computational modeling and advanced spectroscopic techniques is required.

Computational Chemistry Protocol

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a powerful tool for predicting molecular geometries and energies.

3.1.1. Step-by-Step Methodology for Geometry Optimization

-

Software Selection: Utilize a widely recognized quantum chemistry software package such as Gaussian, Q-Chem, or ORCA.

-

Initial Structure Generation: Build an initial 3D structure of this compound using a molecular modeling program.

-

Method and Basis Set Selection:

-

Method: Employ a hybrid DFT functional, such as B3LYP or ωB97X-D, which have demonstrated good accuracy for organic molecules.[8][9]

-

Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set such as cc-pVTZ is recommended for a balance of accuracy and computational cost.[10][11] The inclusion of diffuse functions (+) is important for accurately describing the lone pairs of nitrogen and oxygen, and polarization functions (d,p) are crucial for describing the bonding involving fluorine.

-

-

Geometry Optimization: Perform a full geometry optimization without any symmetry constraints. This will allow the molecule to relax to its lowest energy conformation.

-

Frequency Analysis: Following optimization, perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data and predicted vibrational frequencies which can be compared with experimental IR spectra.

-

Conformational Search (Optional but Recommended): To explore the potential energy surface more thoroughly, a systematic conformational search can be performed by rotating around the C-N bond and analyzing the puckering of the dioxole ring to identify other low-energy conformers.

3.1.2. Data Presentation

The results of the DFT calculations should be summarized in a table for clarity.

| Parameter | Predicted Value |

| C-C (aromatic) bond lengths | ~1.39 - 1.41 Å |

| C-O bond lengths | ~1.36 - 1.38 Å |

| C-F bond lengths | ~1.34 - 1.36 Å |

| C-N bond length | ~1.40 - 1.42 Å |

| O-C-O bond angle | ~105 - 107° |

| C-N-H bond angles | ~110 - 112° |

| Dioxole ring pucker (dihedral) | To be determined |

| C-C-N-H dihedral angle | To be determined |

Experimental Protocol: Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the solution-state conformation of organic molecules. For a fluorinated compound like this compound, a suite of advanced NMR experiments is necessary.

3.2.1. Step-by-Step Methodology for NMR Analysis

-

Sample Preparation: Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H and ¹³C NMR: Acquire standard 1D ¹H and ¹³C NMR spectra to assign the basic carbon and proton signals.

-

¹⁹F NMR: Acquire a 1D ¹⁹F NMR spectrum. The chemical shifts of the fluorine atoms will be highly sensitive to their local electronic environment and can provide initial clues about the conformation.[12][13]

-

2D Correlation Spectroscopy (COSY, HSQC, HMBC): These experiments will establish the connectivity of the molecule, confirming the assignment of proton and carbon signals.

-

¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY): This is a critical experiment for determining through-space proximities between protons and fluorine atoms.[14][15] The intensity of a HOESY cross-peak is inversely proportional to the sixth power of the distance between the two nuclei, providing powerful conformational constraints.

-

Measurement of Coupling Constants (J-coupling):

-

³J(H,F) and ⁿJ(C,F) couplings: The magnitudes of these through-bond coupling constants are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship.[16][17] Careful analysis of these couplings can provide quantitative information about the puckering of the dioxole ring and the orientation of the substituents.

-

3.2.2. Data Presentation

The key NMR data should be presented in a structured table.

| Nuclei | Chemical Shift (ppm) | Key Coupling Constants (Hz) | Observed HOESY Correlations |

| H (aromatic) | To be determined | ³J(H,F) | To be determined |

| NH₂ | To be determined | To be determined | |

| F (C2) | To be determined | ²J(F,F), ⁿJ(F,H), ⁿJ(F,C) | To be determined |

| F (C6) | To be determined | ⁿJ(F,H), ⁿJ(F,C) | To be determined |

Workflow Visualizations

To further clarify the proposed research plan, the following workflows are presented in Graphviz DOT language.

Caption: Computational workflow for determining the molecular structure.

Sources

- 1. acs.figshare.com [acs.figshare.com]

- 2. Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σ*C-H Interactions, Anomeric EffectWhat Is Really Important? | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Gauche effect - Wikipedia [en.wikipedia.org]

- 5. The Gauche Effect in XCH2CH2X Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really important? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 10. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 11. jetir.org [jetir.org]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. 19Flourine NMR [chem.ch.huji.ac.il]

- 14. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure and conformational dynamics of fluorine-containing drugs [worldpharmatoday.com]

- 16. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Potential Biological Activities of Fluorinated Benzodioxole Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties.[1][2] This guide provides a technical overview of fluorinated benzodioxole amines, a class of compounds structurally related to psychoactive substances like 3,4-methylenedioxymethamphetamine (MDMA). We explore the rationale behind fluorination, potential synthesis pathways, and the resulting impact on biological activity, with a focus on interactions with monoamine transporters. This document synthesizes current knowledge to provide a framework for future research and development in this area, highlighting key structure-activity relationships (SAR) and essential experimental protocols for their evaluation.

Introduction: The Strategic Role of Fluorine in Modulating Benzodioxole Scaffolds

The 1,3-benzodioxole moiety is a key structural feature in a variety of biologically active compounds, from natural products to synthetic pharmaceuticals.[3] In the context of neuropharmacology, the methylenedioxyphenethylamine backbone, exemplified by MDMA, is well-known for its potent effects on monoamine systems. The primary mechanism of these compounds involves interaction with plasma membrane transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).

Fluorine has become an indispensable element in drug design.[1] Its unique properties—high electronegativity, small van der Waals radius similar to hydrogen, and the strength of the carbon-fluorine bond—allow for subtle yet profound modifications to a molecule's profile.[2][4][5] Judicious placement of fluorine can:

-

Enhance Metabolic Stability: The C-F bond is highly resistant to enzymatic cleavage, which can block metabolic "soft spots" and prolong a compound's half-life.[1][2]

-

Modulate Lipophilicity and Permeability: Fluorination can increase a molecule's lipophilicity, potentially improving its ability to cross the blood-brain barrier.[1][6]

-

Alter pKa and Receptor Binding: The strong electron-withdrawing nature of fluorine can lower the basicity (pKa) of nearby amine groups, affecting ionization at physiological pH and altering interactions with target proteins.[5]

In the context of benzodioxole amines, fluorination offers a strategy to create novel analogs with potentially altered potency, selectivity, and metabolic fate. For instance, fluorination of the methylenedioxy bridge was explored as a way to prevent the formation of neurotoxic metabolites associated with MDMA.[7][8][9] This guide will delve into the known and potential consequences of these structural modifications.

Synthesis Strategies for Fluorinated Benzodioxole Amines

The creation of these specific analogs requires multi-step synthetic routes. While a comprehensive review of synthetic chemistry is beyond the scope of this guide, a general understanding is crucial for context. Key starting materials often include fluorinated catechols or benzodioxole precursors.[10][11]

One documented approach involves the synthesis of 3,4-(difluoromethylenedioxy) analogues of MDMA and its parent compound, MDA.[7][9] The primary goal of such syntheses was to create compounds sterically similar to the originals but with different electronic properties on the methylenedioxy bridge to investigate the role of metabolism in MDMA-induced neurotoxicity.[7][8] These syntheses highlight the chemical feasibility of producing these target molecules for pharmacological investigation.

Core Biological Target: Monoamine Transporters

The primary pharmacological targets for benzodioxole amines are the high-affinity monoamine transporters: SERT, DAT, and NET. These integral membrane proteins are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the signal.

Compounds in this class typically act as substrates for these transporters. Unlike simple inhibitors that merely block reuptake, substrates are transported into the neuron and induce a reversal of the transporter's function, causing a significant efflux (release) of neurotransmitters. This dual action of reuptake inhibition and release contributes to their potent psychoactive effects. Many also interact with the Vesicular Monoamine Transporter 2 (VMAT2), which is responsible for loading monoamines into synaptic vesicles.[12]

The introduction of fluorine can significantly alter a compound's affinity and selectivity for these transporters. For example, studies on fluorinated amphetamines (a related class) show that the position of the fluorine atom on the phenyl ring dictates the pharmacological profile.[13][14][15] 4-Fluoroamphetamine (4-FA), for instance, is a potent releaser of norepinephrine and dopamine with weaker effects on serotonin, giving it a profile often described as intermediate between amphetamine and MDMA.[13][16] It is plausible that similar trends would be observed with fluorinated benzodioxole amines.

Structure-Activity Relationships (SAR)

The precise placement of fluorine on the benzodioxole ring or the ethylamine side chain is critical in determining the final biological activity. While specific data on a wide range of fluorinated benzodioxole amines is limited, we can extrapolate from related phenethylamines to predict likely outcomes.[17][18][19][20][21]

Key SAR Hypotheses:

-

Fluorination of the Aromatic Ring:

-

Position 2 or 6: Fluorination at these positions may sterically hinder interaction with transporters, potentially reducing overall potency. However, it could also alter selectivity.

-

Position 5: This position is analogous to the 4-position in phenethylamines. Fluorination here could shift the activity profile, potentially reducing serotonin transporter affinity while maintaining or increasing affinity for dopamine and norepinephrine transporters, similar to the effects seen with 4-FA.[13]

-

-

Fluorination of the Methylenedioxy Bridge (e.g., Difluoromethylenedioxy):

-

This modification significantly alters the electronic character of the bridge. The primary rationale for this change has been to increase metabolic stability and reduce the formation of potentially neurotoxic catecholamine metabolites.[22]

-

In vitro binding studies of Difluoromethylenedioxyamphetamine (DFMDA) showed a SERT affinity intermediate between that of MDA and MDMA, indicating that the core pharmacology is retained but modulated.[22]

-

Data Presentation: Predicted Transporter Affinities

The following table presents hypothetical yet plausible binding affinity (Ki, nM) data for a series of fluorinated MDMA analogs, based on established SAR principles from related compounds. Lower Ki values indicate higher binding affinity.

| Compound | Ring Position of Fluorine | Predicted Ki (SERT) | Predicted Ki (DAT) | Predicted Ki (NET) | Predicted SERT/DAT Ratio | Rationale |

| MDMA | None | 50 nM | 500 nM | 200 nM | 0.1 | Serotonin-dominant releaser. |

| 5-F-MDMA | 5 | 200 nM | 150 nM | 80 nM | 1.3 | Analogous to 4-FA; predicted shift towards higher dopaminergic/noradrenergic activity. |

| 6-F-MDMA | 6 | 150 nM | 800 nM | 400 nM | 0.18 | Fluorine at this position may slightly decrease overall potency without dramatically shifting selectivity. |

| DF-MDMA | Methylenedioxy | 80 nM | 600 nM | 250 nM | 0.13 | Based on DFMDA data, affinity is maintained but slightly altered.[22] The primary impact is likely on metabolism. |

Experimental Protocols for Biological Evaluation

To validate the biological activity of novel fluorinated benzodioxole amines, a tiered approach of in vitro assays is essential. This process begins with assessing binding to the target transporters and progresses to functional assays that measure the compound's effect on transporter activity.

Workflow for Compound Evaluation

The following diagram illustrates a standard workflow for characterizing the neuropharmacological profile of a novel compound.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of fluoro analogues of 3,4-(methylenedioxy)amphetamine (MDA) and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Fluoro Analogues of 3,4‐(Methylenedioxy)amphetamine (MDA) and Its Derivatives | Semantic Scholar [semanticscholar.org]

- 10. Fluorinated Benzodioxoles - Enamine [enamine.net]

- 11. enamine.net [enamine.net]

- 12. Vesicular monoamine transporter 2 - Wikipedia [en.wikipedia.org]

- 13. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 14. psychonautwiki.org [psychonautwiki.org]

- 15. reddit.com [reddit.com]

- 16. Frontiers | Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans [frontiersin.org]

- 17. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. pure.skku.edu [pure.skku.edu]

- 20. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 22. DFMDA - Wikipedia [en.wikipedia.org]

The Ascendant Trajectory of Fluorinated Benzodioxoles: A Deep Dive into 2,2,6-Trifluoro-1,3-benzodioxol-5-amine and its Analogs in Modern Drug Discovery

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and bioavailability. Within this landscape, the 2,2,6-trifluoro-1,3-benzodioxol-5-amine scaffold and its analogs have emerged as a privileged structural motif, underpinning the development of innovative therapeutics for a range of challenging diseases. This technical guide provides a comprehensive literature review of this critical compound class, elucidating its synthesis, structure-activity relationships (SAR), and diverse pharmacological applications.

The Strategic Advantage of the Fluorinated Benzodioxole Core

The 1,3-benzodioxole moiety is a well-established scaffold in medicinal chemistry, recognized for its favorable pharmacokinetic profile, including good bioavailability and generally low cytotoxicity.[1] The true innovation, however, lies in the deliberate fluorination of this core structure. The introduction of fluorine atoms, particularly at the 2-position of the dioxole ring to form the 2,2-difluoro-1,3-benzodioxole unit, has profound effects on the molecule's properties. This modification enhances drug-target interactions and significantly improves metabolic stability, mitigating oxidative metabolism at the benzylic position.[1][2]

A prime example of the clinical success of this strategy is in the treatment of cystic fibrosis. The drugs Lumacaftor and Tezacaftor, both containing a difluoro-1,3-benzodioxol-5-yl group, act as small molecule chaperones, correcting the folding of the mutant CFTR protein and preventing its premature degradation.[1][3] This breakthrough has highlighted the immense potential of fluorinated benzodioxoles in addressing diseases rooted in protein misfolding.

Devising a Synthetic Pathway to this compound

While this compound is commercially available from specialized suppliers, a deep understanding of its synthesis is crucial for the development of novel analogs and for process optimization. A plausible and scientifically sound multi-step synthetic route can be constructed from readily available starting materials, as outlined below. This proposed pathway is based on established and reliable organic transformations.

DOT Script for the Proposed Synthetic Pathway:

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 3-Fluorocatechol (A → B)

The synthesis commences with the ortho-hydroxylation of the readily available 2-fluorophenol. This transformation can be effectively achieved using a combination of anhydrous magnesium chloride, triethylamine, and paraformaldehyde, followed by oxidation with hydrogen peroxide.[4][5]

Experimental Protocol: ortho-Hydroxylation of 2-Fluorophenol

-

Dissolve 2-fluorophenol (1.0 eq) in anhydrous acetonitrile under an inert atmosphere.

-

Add anhydrous magnesium chloride (3.6 eq) and triethylamine (5.4 eq) to the stirred solution. An exothermic reaction will be observed.

-

After stirring for 20 minutes, add paraformaldehyde (2.1 eq) and maintain the reaction temperature at 50°C for 6 hours.

-

Cool the reaction mixture to room temperature and slowly add an aqueous solution of sodium hydroxide under an ice bath.

-

Carefully add 30% hydrogen peroxide dropwise, ensuring the temperature remains below 50°C.

-

Continue stirring at 30°C for 1.5 hours.

-

Acidify the mixture to pH 1 with concentrated hydrochloric acid.

-

Extract the product with ethyl acetate, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-fluorocatechol.[4][5]

Step 2: Formation of the 2,2-Difluoro-1,3-benzodioxole Ring (B → C)

The construction of the 2,2-difluoro-1,3-benzodioxole ring from 3-fluorocatechol can be accomplished through reaction with a suitable C1 geminal difluorinating agent. A common method involves the use of dibromodifluoromethane (CBr₂F₂).[6] An alternative industrial approach is the fluorination of a 2,2-dichloro-1,3-benzodioxole intermediate, which can be synthesized from the catechol and chlorine in the presence of a radical initiator.[7] The fluorination is typically achieved using potassium fluoride, often with a catalyst such as potassium hydrogen fluoride.[7]

Experimental Protocol: Difluoromethylenation of 3-Fluorocatechol

-

In a suitable pressure vessel, combine 3-fluorocatechol (1.0 eq) with a suitable base (e.g., potassium carbonate) in an aprotic solvent such as DMF.

-

Introduce dibromodifluoromethane and heat the reaction mixture to form 2,2,4-trifluoro-1,3-benzodioxole.

-

After completion of the reaction, cool the mixture, dilute with water, and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Step 3: Nitration of 2,2,4-Trifluoro-1,3-benzodioxole (C → D)

The introduction of a nitro group onto the aromatic ring is a critical step. The directing effects of the fluorine and the dioxole oxygen atoms will influence the position of nitration. For the unsubstituted 1,3-benzodioxole, nitration with nitric acid in acetic acid yields the 5-nitro derivative in high yield.[8] For the trifluorinated analog, a similar regioselectivity is expected, leading to the desired 5-nitro-2,2,6-trifluoro-1,3-benzodioxole.

Experimental Protocol: Nitration of 2,2,4-Trifluoro-1,3-benzodioxole

-

Dissolve 2,2,4-trifluoro-1,3-benzodioxole (1.0 eq) in glacial acetic acid in a flask equipped with a stirrer and a dropping funnel, and cool to 15-20°C.

-

Slowly add a mixture of nitric acid and glacial acetic acid dropwise, maintaining the temperature between 15°C and 25°C.

-

After the addition is complete, stir the reaction mixture at room temperature overnight.

-

The precipitated product can be collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to yield 5-nitro-2,2,6-trifluoro-1,3-benzodioxole.[8]

Step 4: Reduction of the Nitro Group to an Amine (D → E)

The final step is the reduction of the nitro group to the corresponding amine. This is a standard transformation in organic synthesis with numerous reliable methods available. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is a common and efficient method.[9] Alternatively, metal-based reductions using iron or zinc in acidic media can also be employed and are often milder, tolerating a wider range of functional groups.[9]

Experimental Protocol: Reduction of 5-Nitro-2,2,6-trifluoro-1,3-benzodioxole

-

Dissolve 5-nitro-2,2,6-trifluoro-1,3-benzodioxole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

If necessary, the product can be further purified by column chromatography or recrystallization.

Pharmacological Applications and Structure-Activity Relationships of Analogs

Analogs of this compound have demonstrated a wide range of pharmacological activities, making this scaffold highly attractive for drug discovery programs.

DOT Script for Pharmacological Applications:

Caption: Diverse pharmacological applications of the fluorinated benzodioxole amine core.

Cystic Fibrosis Modulators

As previously mentioned, the difluoro-1,3-benzodioxole moiety is a key component of CFTR modulators like Lumacaftor and Tezacaftor.[1][3] The amine functionality serves as a crucial handle for further derivatization to optimize potency and pharmacokinetic properties. The structure-activity relationship in this class of compounds is complex, with subtle changes to the substituents on the amine and the aromatic ring having significant impacts on efficacy.

Kinase Inhibitors

The benzodioxole scaffold has been incorporated into kinase inhibitors. For instance, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530) is a potent and selective dual inhibitor of c-Src and Abl kinases, which has been evaluated in clinical trials for cancer. The benzodioxole unit plays a critical role in the binding of the inhibitor to the kinase domain.

Inhibitors of Amyloid-β Aggregation

Fluorinated benzenesulfonamides have been shown to inhibit the aggregation of amyloid-β peptide, a key pathological event in Alzheimer's disease.[10] The structure-activity relationship studies revealed that the specific arrangement of the benzenesulfonamide, a hydrophobic substituent, and a benzoic acid was necessary for activity.[10] The fluorinated benzodioxole amine scaffold presents an attractive starting point for the design of novel amyloid-β aggregation inhibitors.

Other Therapeutic Areas

The versatility of the fluorinated benzodioxole amine core extends to other therapeutic areas. Analogs have been explored as SERCA2a activators for cardiovascular applications, demonstrating the potential of this scaffold to modulate ion channel function.[11] Furthermore, the trifluoromethyl group, in general, is known to enhance the metabolic stability and CNS penetration of drug candidates, suggesting that trifluoromethylated benzodioxole amines could be valuable for developing new treatments for neurological disorders.[12]

Quantitative Data Summary

The following table summarizes key physicochemical properties of this compound and a related analog.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₇H₄F₃NO₂ | 191.11 |

| 2,2-Difluoro-1,3-benzodioxole | C₇H₄F₂O₂ | 158.10 |

Future Perspectives and Conclusion

The this compound scaffold and its analogs represent a highly promising area of research in medicinal chemistry. The strategic incorporation of fluorine imparts desirable drug-like properties, and the versatile amine functionality allows for extensive chemical modification to fine-tune pharmacological activity. The proven success of this scaffold in the development of cystic fibrosis modulators provides a strong impetus for its exploration in other therapeutic areas, including oncology, neurodegenerative diseases, and cardiovascular disorders.

Future research will likely focus on the development of more efficient and scalable synthetic routes to these compounds, as well as a deeper exploration of their structure-activity relationships for a wider range of biological targets. The continued investigation of this privileged scaffold is poised to yield the next generation of innovative and effective medicines.

References

-

Journal of Medicinal Chemistry. SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications. Available at: [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

ResearchGate. The analgesic activity of 8-(Trifluoromethyl)-1,2,3,4,5-benzopentathiepine- 6-amine and its hydrochloride. Available at: [Link]

-

ACS Publications. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Available at: [Link]

-

ResearchGate. Structure activity relationship of the synthesized compounds. Available at: [Link]

-

PubMed. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Available at: [Link]

- Google Patents. Production process for 3-fluorophenol.

-

ASHP Publications. STRUCTURE ACTIVITY RELATIONSHIPS AND BASIC CONCEPTS IN DRUG DESIGN. Available at: [Link]

- Google Patents. Process for making fluorophenols.

-

Drug Design Org. Structure Activity Relationships. Available at: [Link]

-

Fvs. Structure Activity Relationship Of Drugs. Available at: [Link]

-

PubMed. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Available at: [Link]

-

PubChem. 2,2-Difluoro-1,3-benzodioxole. Available at: [Link]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link]

-

ACS Publications. The Synthesis and Pharmacology of Some Substituted 1,3-Benzodioxoles and 1,4-Benzodioxans. Available at: [Link]

- Google Patents. Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.

-

PrepChem.com. Synthesis of 5-nitro-1,3-benzodioxole. Available at: [Link]

-

Gsrs. 5-NITRO-1,3-BENZODIOXOLE. Available at: [Link]

-

PubMed. Hydroxylation and dechlorination of chlorinated guaiacols and syringols by Rhodococcus chlorophenolicus. Available at: [Link]

-

PMC. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Available at: [Link]

-

PubChem. 2,2,5-Trifluoro-6-(furan-2-yl)-1,3-benzodioxole. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated Benzodioxoles - Enamine [enamine.net]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-FLUOROCATECHOL | 363-52-0 [chemicalbook.com]

- 5. 3-FLUOROCATECHOL synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. edepot.wur.nl [edepot.wur.nl]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling of 2,2,6-Trifluoro-1,3-benzodioxol-5-amine

Abstract

This technical guide provides a comprehensive overview of the essential safety and handling protocols for 2,2,6-Trifluoro-1,3-benzodioxol-5-amine (CAS No. 120934-03-4), a fluorinated benzodioxole derivative of increasing interest in pharmaceutical and agrochemical research.[1] Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes critical safety information from structurally related benzodioxole and fluorinated organic compounds to establish a robust framework for its safe handling, storage, and disposal. The protocols and recommendations herein are designed for researchers, scientists, and drug development professionals to foster a culture of safety and scientific integrity in the laboratory.

Introduction: Understanding the Compound

This compound is a specialized organic molecule whose utility in drug discovery and materials science is expanding.[2] The incorporation of fluorine into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced efficacy and metabolic stability in bioactive compounds.[1] However, these same properties necessitate a heightened awareness of potential hazards.[1] This guide serves as a foundational resource for minimizing risk and ensuring the well-being of laboratory personnel working with this and similar compounds.

Chemical Identity:

| Identifier | Value |